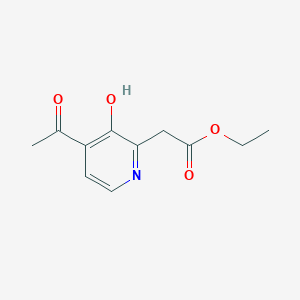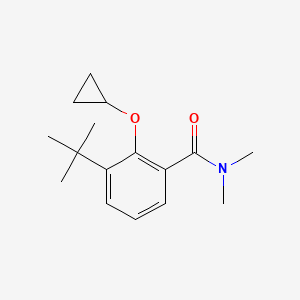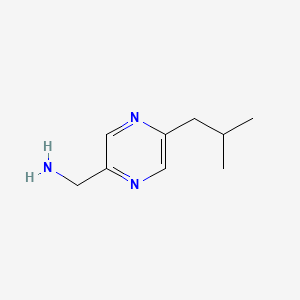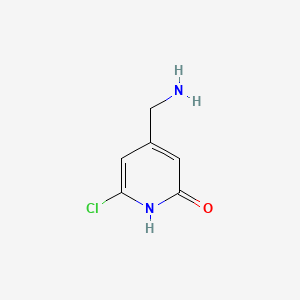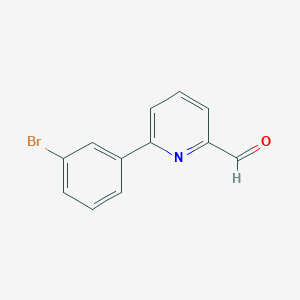
6-(3-Bromophenyl)picolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Bromophenyl)picolinaldehyde is an organic compound with the molecular formula C12H8BrNO It is characterized by the presence of a bromophenyl group attached to a picolinaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Bromophenyl)picolinaldehyde typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura coupling reaction remains a cornerstone in the synthesis of such compounds due to its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group into an alcohol.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(3-Bromophenyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(3-Bromophenyl)picolinaldehyde involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may act as a ligand binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
- 6-(4-Bromophenyl)picolinaldehyde
- 6-(2-Bromophenyl)picolinaldehyde
- 6-(3-Chlorophenyl)picolinaldehyde
Comparison: 6-(3-Bromophenyl)picolinaldehyde is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs with different halogen substitutions or positions, it may exhibit distinct chemical and biological properties, making it a valuable compound for specific research applications.
Propriétés
Formule moléculaire |
C12H8BrNO |
|---|---|
Poids moléculaire |
262.10 g/mol |
Nom IUPAC |
6-(3-bromophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8BrNO/c13-10-4-1-3-9(7-10)12-6-2-5-11(8-15)14-12/h1-8H |
Clé InChI |
FWMLJKUFECISCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=CC=CC(=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


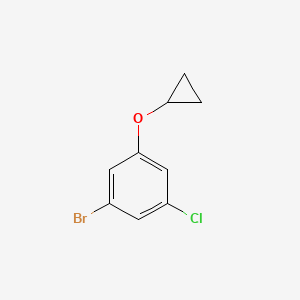
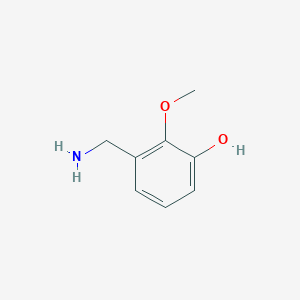
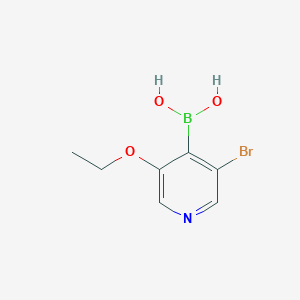
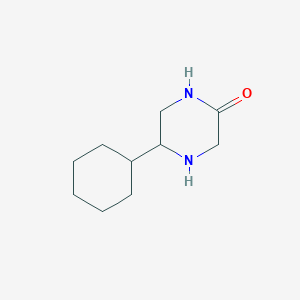


![1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B14846792.png)
